2-(Decahydroquinolin-1-yl)ethan-1-amine dihydrochloride
Overview
Description
2-(Decahydroquinolin-1-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C₁₂H₂₄N₂·2HCl. It is a derivative of quinoline, a heterocyclic aromatic organic compound with a fused benzene and pyridine ring. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Decahydroquinolin-1-yl)ethan-1-amine dihydrochloride typically involves the following steps:
Quinoline Derivatization: Quinoline is first derivatized to introduce the decahydroquinoline moiety.
Amination: The resulting compound undergoes amination to introduce the ethan-1-amine group.
Dihydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(Decahydroquinolin-1-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different functional groups to the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Quinoline derivatives and other oxidized forms.
Reduction Products: Reduced forms of the compound.
Substitution Products: Compounds with different functional groups.
Scientific Research Applications
2-(Decahydroquinolin-1-yl)ethan-1-amine dihydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in:
Chemistry: As a reagent in organic synthesis and chemical research.
Biology: In studies related to enzyme inhibition and biological activity.
Medicine: In the development of pharmaceuticals and drug discovery.
Industry: In the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 2-(Decahydroquinolin-1-yl)ethan-1-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(Decahydroquinolin-1-yl)ethan-1-amine dihydrochloride is similar to other quinoline derivatives, such as quinoline itself and 2-(quinolin-1-yl)ethan-1-amine dihydrochloride. it is unique in its structure and properties, which make it suitable for specific applications. Other similar compounds include:
Quinoline: A basic heterocyclic aromatic organic compound.
2-(Quinolin-1-yl)ethan-1-amine dihydrochloride: A related compound with a similar structure but different functional groups.
Properties
IUPAC Name |
2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2ClH/c12-7-9-13-8-3-5-10-4-1-2-6-11(10)13;;/h10-11H,1-9,12H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSSHLZZVUCCAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCCN2CCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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